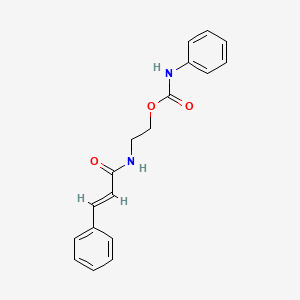

2-(cinnamoylamino)ethyl phenylcarbamate

Vue d'ensemble

Description

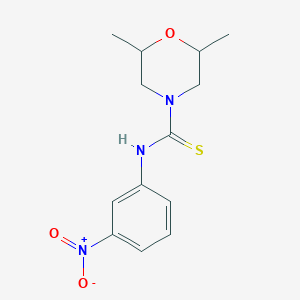

2-(cinnamoylamino)ethyl phenylcarbamate is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 310.13174244 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antifeedant Properties for Pest Management

Research on structurally related phenylpropanoids, including compounds like ethyl cinnamate, has shown significant antifeedant properties against pests such as the pine weevil, Hylobius abietis. These studies highlight the potential of cinnamate derivatives in developing environmentally friendly pest management solutions. The systematic evaluation of structural variations in phenylpropanoids has led to the identification of potent antifeedants, offering insights into their use in protecting forests and agricultural crops from pest damage (Bohman et al., 2008).

Anticancer Potential

Cinnamic acid derivatives, including cinnamoyl amides, have been extensively studied for their anticancer properties. These compounds are noted for their ability to interact with various reactive sites, leading to the exploration of their roles as traditional and synthetic antitumor agents. The rich medicinal tradition of cinnamic acid derivatives, coupled with their underutilization in cancer research, underscores the potential of these compounds in developing new anticancer therapies (De, Baltas, & Bedos-Belval, 2011).

Electronic and Optical Materials

The study of carbazole and triphenylamine-substituted ethenes, related to cinnamate derivatives, has uncovered their remarkable properties in aggregation-induced emission, mechanochromism, and electroluminescence. These compounds exhibit high fluorescence quantum yields and thermal stability, making them suitable for use in light-emitting diodes (LEDs). The ability to switch emissions between colors through simple mechanical processes demonstrates their potential in creating advanced materials for electronic and optical applications (Chan et al., 2014).

Renal Function Analysis

Innovative methodologies utilizing ethyl cinnamate for tissue clearing have facilitated the comprehensive analysis of glomerular numbers and sizes in kidneys. This approach, combining fluorescence labeling, lightsheet microscopy, and automated image analysis, offers a rapid and accurate method for assessing renal function and disease impacts. The non-toxic nature of ethyl cinnamate as a clearing agent supports its application in diverse research settings, contributing to advancements in nephrology (Klingberg et al., 2017).

Green Chemistry and Sustainable Synthesis

The conversion of cinnamic acid and its esters through ethenolysis to produce biobased styrene and acrylates illustrates the role of cinnamate derivatives in promoting sustainable chemical synthesis. This process, utilizing renewable resources, highlights the potential of cinnamate derivatives in the development of eco-friendly manufacturing processes for important industrial chemicals, thereby contributing to the green chemistry movement (Spekreijse et al., 2012).

Propriétés

IUPAC Name |

2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17(12-11-15-7-3-1-4-8-15)19-13-14-23-18(22)20-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,19,21)(H,20,22)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACIUSTVXOLSQD-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCOC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCOC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30687-10-6 | |

| Record name | Cinnamamide, N-(2-hydroxyethyl)-, phenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030687106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4617352.png)

![1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4617362.png)

![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4617375.png)

![methyl 3-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4617397.png)

![N-[3-(3-methoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4617401.png)

![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4617403.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4617419.png)

![4-[(4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4617438.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4617442.png)

![3-[(5-chloro-2-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4617450.png)